![molecular formula C10H20 B1196954 Tert-butylcyclohexane CAS No. 3178-22-1](/img/structure/B1196954.png)
Tert-butylcyclohexane
Overview
Description
Synthesis Analysis
Tert-butylcyclohexane and its derivatives can be synthesized through various chemical reactions. For instance, sterically congested cycloalkenes, which are congeners of this compound, have been synthesized from the oxidation of bicyclic compounds, showcasing the complexity and efficiency of synthetic strategies in achieving highly strained structures (Ishii et al., 2000). Another study detailed the hydrogenation of 1,2-di-tert.butylbenzene on platinum and rhodium catalysts to synthesize cis- and trans-1,2-di-tert.butylcyclohexane, emphasizing the influence of catalysts on the hydrogenation process (B. Graaf et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively characterized using various spectroscopic techniques. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was followed by a detailed structural determination via single crystal X-ray diffraction analysis (T. Moriguchi et al., 2014). This study highlights the importance of precise structural analysis in understanding the configuration and stereochemistry of cyclohexane derivatives.
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, reflecting its reactivity and functional versatility. Metal-catalyzed di-tert-butylsilylene transfer for silacyclopropane formation represents an innovative approach to modify this compound by introducing silicon into its structure, demonstrating the compound's adaptability in synthetic chemistry (Jelena Ciraković et al., 2004).
Physical Properties Analysis
The physical properties of this compound, such as densities and refractive indices, have been measured to understand its behavior in different chemical environments. Studies on binary and ternary systems containing this compound elucidate its interactions with other molecules and the resulting excess properties, which are crucial for applications in solvent systems and material science (M. Peña et al., 1999).
Chemical Properties Analysis
Investigations into the chemical properties of this compound reveal its reactivity patterns and potential for further chemical transformations. The ene reaction of this compound derivatives with various reagents has been studied to understand its stereochemical outcomes, showcasing the compound's diverse reactivity and the impact of substituents on its behavior (H. Dang et al., 1991).
Scientific Research Applications
Blood Monitoring and Sports Misuse : A study developed a method for measuring trace levels of perfluorocarbon compounds (PFCs) in blood, including F-tert-butylcyclohexane. This compound's ability to carry oxygen raises concerns about its potential misuse in sports doping (Giuliani et al., 2015).
Polymer Science : Tert-butylcyclohexane was used to synthesize new aromatic poly(bisbenzothiazole)s. These polymers exhibited good solubility and thermal stability, indicating potential applications in materials science (Huang et al., 2006).
Nuclear Magnetic Resonance (NMR) Studies : A study performed a detailed analysis of the proton spectra of this compound, contributing to a deeper understanding of its molecular structure and behavior (Haddon & Jackman, 1973).
Catalysis Research : this compound was involved in research on the functionalization of cyclohexane using various metal-substituted materials as catalysts. This study has implications for the development of new catalytic processes in organic synthesis (Wang et al., 1998).
Dynamic NMR Spectroscopy : Research on cis-1,4-di-tert-butylcyclohexane used dynamic NMR spectroscopy to study its conformational behavior, contributing to the field of stereochemistry (Gill et al., 2005).
Thermal Hazard Evaluation : The thermal hazard of 1,1-di (tert-butylperoxy) cyclohexane, used in the chemical industry, was assessed. This study is vital for understanding the safety and stability of industrial compounds (Tseng et al., 2012).
Photocatalytic Alkylation : this compound was used as a radical precursor in a study on the regio- and stereoselective alkylation of alkenes. This research has implications for organic synthesis and the development of new photocatalytic methods (Dondi et al., 2009).
Mechanism of Action
Target of Action
This compound is a chemical compound with the molecular formula C10H20
Mode of Action
This compound is a cyclohexane molecule with a tert-butyl group attached to it. The tert-butyl group is bulky and prefers to be in an equatorial position to minimize steric hindrance . This conformational preference can influence the reactivity of the molecule in chemical reactions.
Safety and Hazards
properties
IUPAC Name |
tert-butylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVMZZBLCLWBPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185642 | |
Record name | tert-Butylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3178-22-1 | |
Record name | tert-Butylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3178-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003178221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TERT-BUTYLCYCLOHEXANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TERT-BUTYLCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RGT19UCQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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